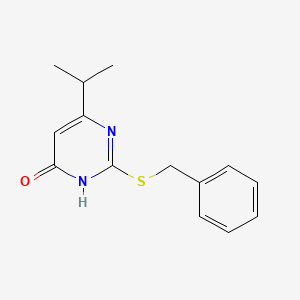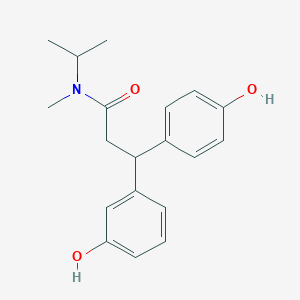![molecular formula C13H21N7O2 B6057526 3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol](/img/structure/B6057526.png)
3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol, also known as MRS 1754, is a selective antagonist of the A2B adenosine receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol 1754 selectively blocks the A2B adenosine receptor, which is involved in the regulation of various physiological processes, including inflammation, angiogenesis, and immune responses. By blocking the A2B adenosine receptor, 3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol 1754 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol 1754 has been shown to have various biochemical and physiological effects, including inhibition of angiogenesis, suppression of inflammation, and modulation of immune responses. These effects make it a promising candidate for the development of novel therapeutics for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol 1754 in lab experiments is its high degree of selectivity for the A2B adenosine receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other biological processes. However, one limitation of using 3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol 1754 is its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several potential future directions for research on 3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol 1754. One area of interest is the development of novel therapeutics based on its selective blocking of the A2B adenosine receptor. Another potential direction is the study of its effects on other biological processes, such as metabolism and neuroprotection. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol 1754, which could lead to improved dosing and administration strategies.
Méthodes De Synthèse
The synthesis of 3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol 1754 involves the reaction of 8-(4-methyl-1-piperazinyl)-3H-purine-2,6-dione with (S)-3-amino-1,2-propanediol in the presence of a catalyst. The reaction yields 3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol 1754 as a white solid with a high degree of purity.
Applications De Recherche Scientifique
3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol 1754 has been widely used in scientific research to study the role of the A2B adenosine receptor in various biological processes. It has been shown to have potential therapeutic applications in cancer, inflammation, and cardiovascular diseases.
Propriétés
IUPAC Name |
3-[6-imino-8-(4-methylpiperazin-1-yl)-7H-purin-3-yl]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N7O2/c1-18-2-4-19(5-3-18)13-16-10-11(14)15-8-20(12(10)17-13)6-9(22)7-21/h8-9,14,21-22H,2-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGPIOGHSVWDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2)C(=N)N=CN3CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol](/img/structure/B6057447.png)
![4-methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B6057453.png)

![5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6057462.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B6057468.png)
![1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B6057472.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-3-furamide](/img/structure/B6057479.png)
![N-methyl-2-(4-morpholinyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6057497.png)

![9-(3-chlorophenyl)-7-cyclopentyl-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6057506.png)
![1-[2-(4-fluorophenyl)ethyl]-4-{[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6057513.png)
![2-fluoro-N-[3-(2-isopropyl-4-methyl-3-oxo-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B6057515.png)

![N-{1-[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B6057531.png)